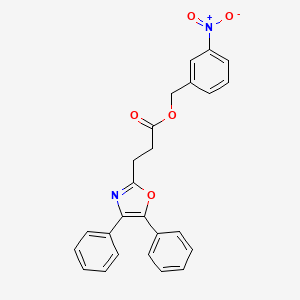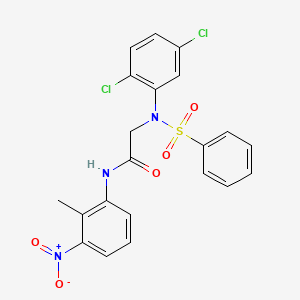![molecular formula C18H20Cl2N2O2S B3507803 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B3507803.png)
1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine
Overview
Description
1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective neurotoxin that is commonly used in laboratory experiments to investigate the role of noradrenergic neurons in the central nervous system. The purpose of
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves the selective destruction of noradrenergic neurons in the central nervous system. It is taken up by the noradrenergic neurons and causes the release of noradrenaline. The released noradrenaline is then taken up by the surrounding glial cells and metabolized into a toxic metabolite, which selectively destroys the noradrenergic neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine are primarily related to the depletion of noradrenaline levels in the brain. This can result in a range of physiological and behavioral effects, including changes in blood pressure, heart rate, locomotor activity, anxiety, and learning and memory.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine in laboratory experiments include its selectivity for noradrenergic neurons, its ability to selectively destroy these neurons, and its well-established use in the field of neuroscience. The limitations of using 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine include its potential to cause non-specific effects, its potential to affect other neurotransmitter systems, and the need for careful dosing and administration to avoid confounding effects.
Future Directions
There are several future directions for research involving 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine. These include the development of new methods for administering 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine, the investigation of the effects of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine on other neurotransmitter systems, the exploration of the role of noradrenaline in various physiological and behavioral processes, and the development of new drugs that target the noradrenergic system. Additionally, there is a need for further research into the potential side effects of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine and the development of strategies to minimize these effects.
Conclusion:
In conclusion, 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a selective neurotoxin that has been extensively studied in the field of neuroscience. It is primarily used in laboratory experiments to investigate the role of noradrenergic neurons in the central nervous system. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine have been discussed in this paper. Further research is needed to fully understand the potential of 1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine as a tool for investigating the noradrenergic system and its role in various physiological and behavioral processes.
Scientific Research Applications
1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is primarily used in laboratory experiments to investigate the role of noradrenergic neurons in the central nervous system. It selectively destroys noradrenergic neurons by causing the release of noradrenaline from the neurons, which is then taken up by the surrounding glial cells and metabolized into a toxic metabolite. This results in a reduction in noradrenaline levels in the brain, which can be used to study the physiological and behavioral effects of noradrenaline depletion.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-2-14-3-6-16(7-4-14)25(23,24)22-11-9-21(10-12-22)18-13-15(19)5-8-17(18)20/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRMNTHIOKYEAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3507722.png)

![2-(4-fluorophenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3507752.png)
![N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3507763.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)

amino]benzamide](/img/structure/B3507780.png)
![1,3-dimethyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3507786.png)
![1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B3507794.png)


![3-{[4-(2,5-dichlorophenyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B3507811.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3507816.png)
![N-phenyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3507824.png)